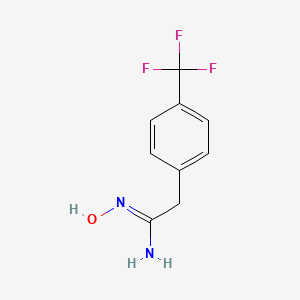

Benzeneethanimidamide, N-hydroxy-4-(trifluoromethyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Benzeneethanimidamide, N-hydroxy-4-(trifluoromethyl)-” is also known as “4-(Trifluoromethyl)benzamidoxime” or "N-Hydroxy-4-(trifluoromethyl)benzamidine" . It is an organic compound that belongs to the class of diarylethers .

Molecular Structure Analysis

The linear formula for this compound is CF3C6H4C(=NOH)NH2 . It has a molecular weight of 204.15 . The SMILES string representation is N\C(=N/O)c1ccc(cc1)C(F)(F)F .Applications De Recherche Scientifique

Superelectrophilic Amidomethylation

Benzeneethanimidamide, N-hydroxy-4-(trifluoromethyl)-, has been implicated in superelectrophilic amidomethylation reactions, demonstrating its utility in the α-amidomethylation of aromatics. This reaction, facilitated by N-hydroxymethylphthalimide in trifluoromethanesulfonic acid, showcases the compound's reactivity towards benzene and various substituted benzenes, leading to high yields of α-amidomethylated products. This process significantly expands the scope of the amidomethylation reaction, presenting a valuable method for synthesizing complex organic molecules (Olah et al., 1993).

Structural and Magnetic Studies

In the field of magnetic materials, benzeneethanimidamide derivatives have been synthesized and studied for their structural and magnetic properties. These studies are crucial for developing single molecule magnets (SMMs), which are paramount in advancing magnetic storage media and quantum computing technologies. The synthesis of tetranuclear [Cu-Ln]2 complexes, utilizing ligands derived from benzeneethanimidamide, has been explored, offering insights into the interplay between structure and magnetism in these complex systems (Costes et al., 2008).

Polymer Science Applications

In polymer science, the reactivity of benzeneethanimidamide derivatives towards benzylic alcohols has been harnessed to initiate living polymerization reactions, particularly for the synthesis of poly(tetrahydrofuran) (poly(THF)). This methodology allows for the creation of mono-, bi-, and trifunctional living poly(THFs), underscoring the compound's significance in the development of novel polymeric materials with tailored properties (Oike et al., 2000).

Surface Covalent Organic Frameworks

The creation of surface covalent organic frameworks (COFs) based on polyester condensation represents another fascinating application area. By reacting with benzene-1,3,5-tricarbonyl trichloride, benzeneethanimidamide derivatives have been employed to form novel COFs on Au(111) surfaces. These structures, characterized by hexagonal cavities, highlight the potential of benzeneethanimidamide derivatives in constructing highly ordered, functionalized surfaces for various technological applications (Marele et al., 2012).

Environmental and Catalytic Applications

Ionic liquids containing benzeneethanimidamide derivatives have demonstrated effectiveness in separating aromatic hydrocarbons from alkanes, showcasing their potential in environmental remediation and industrial separation processes. This application is particularly relevant for the removal of benzene from mixtures with alkanes, offering an alternative to traditional separation methods (Arce et al., 2007).

Safety And Hazards

Propriétés

IUPAC Name |

N'-hydroxy-2-[4-(trifluoromethyl)phenyl]ethanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O/c10-9(11,12)7-3-1-6(2-4-7)5-8(13)14-15/h1-4,15H,5H2,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPSFNZJGLHDENP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=NO)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C/C(=N/O)/N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-hydroxy-2-[4-(trifluoromethyl)phenyl]ethanimidamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)isobutyramide](/img/structure/B2897722.png)

![(E)-1-[3-(4-methylphenyl)-2,1-benzisoxazol-5-yl]-3-(3,4,5-trimethoxyanilino)-2-propen-1-one](/img/structure/B2897723.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-N'-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]urea](/img/structure/B2897724.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2-phenylethyl)acetamide](/img/structure/B2897725.png)

![3-Ethoxy-4-[(5-nitropyridin-2-yl)oxy]benzaldehyde](/img/structure/B2897733.png)

![N-Methyl-N-[2-(2-methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2897735.png)

![N-(3-cyanothiolan-3-yl)-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxamide](/img/structure/B2897742.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2897744.png)